molecular formula C13H19ClN4O B6469869 N-tert-butyl-1-(5-chloropyrimidin-2-yl)pyrrolidine-3-carboxamide CAS No. 2640970-75-6

N-tert-butyl-1-(5-chloropyrimidin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6469869
CAS No.: 2640970-75-6
M. Wt: 282.77 g/mol
InChI Key: DZRNQAAKPXXYOK-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(5-chloropyrimidin-2-yl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidine ring fused with a pyrimidine scaffold. The molecule is characterized by a tert-butyl carboxamide group at the pyrrolidine-3-position and a 5-chloro-substituted pyrimidine at the 1-position. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (logP ~2.1) and a molecular weight of 309.8 g/mol.

Properties

IUPAC Name

N-tert-butyl-1-(5-chloropyrimidin-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O/c1-13(2,3)17-11(19)9-4-5-18(8-9)12-15-6-10(14)7-16-12/h6-7,9H,4-5,8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRNQAAKPXXYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(5-chloropyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group can be introduced via nucleophilic substitution reactions using chloropyrimidine derivatives.

    Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(5-chloropyrimidin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

N-tert-butyl-1-(5-chloropyrimidin-2-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(5-chloropyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 2017 Catalog of Pyridine Compounds lists several analogs with overlapping structural motifs. Below is a detailed comparison:

Structural Similarities and Variations
Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Reference ID
N-tert-butyl-1-(5-chloropyrimidin-2-yl)pyrrolidine-3-carboxamide 5-Cl-pyrimidine, tert-butyl carboxamide, pyrrolidine 309.8 N/A
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 6-Iodo-3-methoxy-pyridine, tert-butyl ester, pyrrolidine 462.3
N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide 2-Cl-pyridine, dimethoxymethyl, pivalamide 329.8
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate Pivalamide, tert-butyl carbamate, pyridine 349.4

Key Observations :

  • Pyridine vs. Pyrimidine: The target compound’s pyrimidine ring (vs.
  • Substituent Effects : The 5-Cl substituent in the target compound may increase electrophilicity compared to methoxy or iodo groups in analogs, influencing reactivity in cross-coupling reactions .
  • Protective Groups : The tert-butyl carboxamide in the target compound offers steric hindrance similar to tert-butyl esters or carbamates in analogs but with distinct hydrolytic stability .
Physicochemical Properties
Property This compound tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide
Molecular Weight 309.8 292.3 322.8
Polar Surface Area ~75 Ų ~65 Ų ~85 Ų
logP (estimated) 2.1 1.8 2.5

Analysis :

  • The target compound’s intermediate logP balances lipophilicity and solubility, unlike the more polar tert-butyl carbamate derivatives or the highly lipophilic pivalamide analogs .
  • The polar surface area (~75 Ų) indicates moderate permeability, suitable for oral bioavailability in drug design contexts.

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